

Discovery and development of A-582941

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Compound of Interest

Compound Name: A-582941 dihydrochloride

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An In-depth Technical Guide on the Discovery and Development of A-582941

Abstract

A-582941 is a novel, selective partial agonist of the $\alpha 7$ neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential in preclinical models for enhancing cognitive function.[1][2] Developed as a biaryl diamine, it exhibits high-affinity binding to $\alpha 7$ nAChRs, acceptable pharmacokinetic properties, and excellent penetration of the central nervous system (CNS).[1][3] In vitro and in vivo studies have confirmed its mechanism of action involves the activation of key signaling pathways implicated in cognition, such as ERK1/2 and CREB phosphorylation.[1][2] A-582941 has shown broad-spectrum efficacy in animal models assessing working memory, short-term recognition, memory consolidation, and sensory gating. [1][3] Coupled with a benign safety and tolerability profile, these findings validate $\alpha 7$ nAChR agonism as a promising therapeutic strategy for cognitive deficits in various neurological and psychiatric disorders.[1][2]

Discovery and Physicochemical Properties

A-582941, with the chemical name 2-methyl-5-[6-phenylpyridazin-3-yl]octahydropyrrolo[3,4-c]pyrrole, was identified through lead optimization and structure-activity relationship studies focused on creating α7 nAChR agonists with improved CNS penetration compared to earlier quinuclidine-based compounds.[1] It is classified as a biaryl diamine.[1][2] The compound possesses favorable physical properties for a CNS-active drug, including a low molecular weight and moderate lipophilicity, which facilitate its diffusion across the blood-brain barrier.[1]

Table 1: Physicochemical Properties of A-582941



| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (3aR,6aS)-2-methyl-5-(6- phenylpyridazin-3- yl)-1,3,3a,4,6,6a- hexahydropyrrolo[3,4- c]pyrrole;dihydrochloride | [4] |
| Molecular Formula | C17H20N4 | [5] |
| Molecular Weight | 280.37 g/mol (free base) | [1][5] |
| CAS Number | 848591-90-2 | [5] |
| ClogP | 2.3 | [1] |
| рКа | 8.75 and 4.44 | [1] |

| Permeability (Caco-2) | Papp A \rightarrow B= 14.02 × 10⁻⁶ cm/s |[1] |

In Vitro Pharmacology

The in vitro pharmacological profile of A-582941 establishes it as a potent and selective partial agonist of the $\alpha 7$ nAChR.

Binding Affinity and Selectivity

Radioligand binding assays demonstrated that A-582941 binds with high affinity to both rat and human $\alpha 7$ nAChRs.[1][6] The compound shows significant selectivity for the $\alpha 7$ nAChR over other nAChR subtypes and the 5-HT₃ receptor, which it also binds to, albeit with a much lower affinity.[1][5][7]

Table 2: In Vitro Binding Affinity of A-582941 at $\alpha 7$ nAChRs and Other Receptors



| Receptor Target | Species/Tissue | Radioligand | Kı (nM) | Reference |
|--------------------|-------------------------|---------------------------|----------|-----------|
| α7 nAChR | Rat Brain | [³H]A-585539 | 10.8 | [1][6][8] |
| α7 nAChR | Human Frontal Cortex | [³H]A-585539 | 17 | [7] |
| α7 nAChR | Human | - | 16.7 | [3][6][8] |
| α4β2 nAChR | Rat Brain | [³ H]cytisine | >100,000 | [7] |

| 5-HT₃ Receptor| - | [3H]-BRL 43694 | 154 |[5][7] |

Functional Activity

Functional assays confirm that A-582941 acts as a partial agonist at α 7 nAChRs. In Xenopus oocytes expressing recombinant human α 7 receptors, A-582941 evoked a maximal response that was approximately half of that produced by the endogenous agonist acetylcholine (ACh). [1] It did not produce an agonist effect at other recombinant heteromeric nAChRs such as α 4β2, α 3β4, or α 9 α 10.[1][9]

Table 3: In Vitro Functional Activity of A-582941

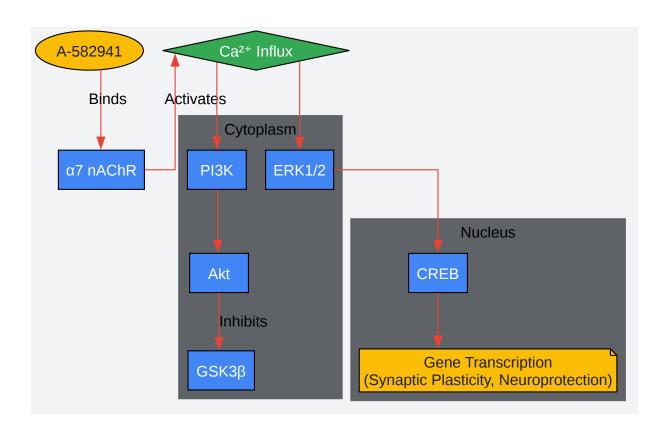
| Assay System | Receptor | Parameter | Value | Reference |
|-------------------|------------------------|------------------|---------|-----------|
| Human α7 nAChR | (expressed in oocytes) | EC ₅₀ | 4260 nM | [1][9] |
| | | Efficacy vs. ACh | 52% | [1] |
| Rat α7 nAChR | (expressed in oocytes) | EC50 | 2450 nM | [1] |
| | | Efficacy vs. ACh | 60% | [1] |

| PC12 cells (α 7 nAChRs) | (ERK1/2 Phosphorylation) | EC50 | 95 nM |[1] |

Mechanism of Action and Signaling Pathways



Activation of the $\alpha7$ nAChR, a ligand-gated ion channel, by A-582941 leads to an influx of calcium ions.[10][11] This calcium influx triggers downstream signaling cascades crucial for cognitive processes like synaptic plasticity and memory.[8][11] A-582941 has been shown to stimulate the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2) and the cAMP response element-binding protein (CREB).[1][2][10] Additionally, its neuroprotective effects are linked to the PI3K/Akt/GSK3 β cell survival pathway.[1]



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Caption: A-582941 signaling pathway. (Max Width: 760px)

Pharmacokinetics and Metabolism

A-582941 demonstrates favorable pharmacokinetic properties across multiple species, characterized by high oral bioavailability and excellent brain penetration.[1] Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is maintained at approximately 10 for at least 9 hours.[1] The compound exhibits moderate plasma protein



binding, ensuring a substantial fraction is available for pharmacological activity.[1] Metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2D6 showing the most rapid turnover, though several other CYPs also contribute, suggesting a low potential for drug-drug interactions.[1]

Table 4: Summary of Pharmacokinetic Properties of A-582941 in Different Species

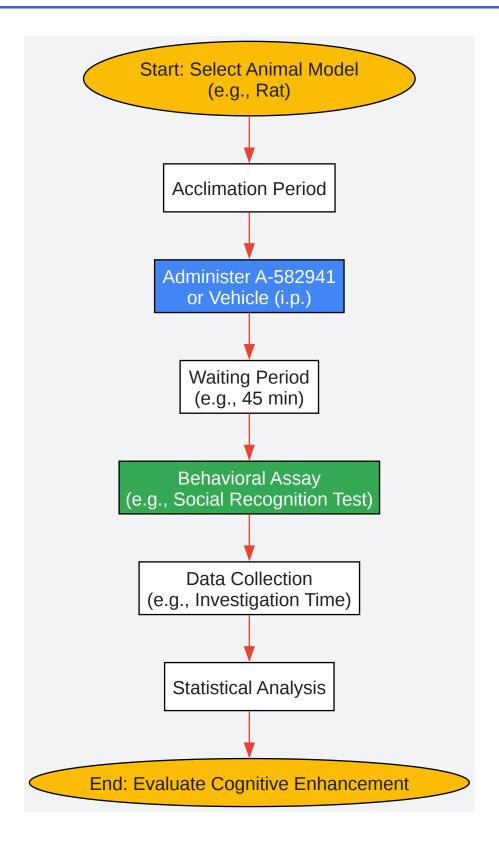
| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |
|---------|-----------------------------|-------------------------------|-----------|
| Mouse | ~100 | 77 | [1] |
| Rat | ~90 | 72 | [1] |
| Dog | - | 70 | [1] |
| Monkey | - | 68 | [1] |

| Human | - | 73 |[1] |

Preclinical Efficacy in In Vivo Models

A-582941 has been validated in a range of animal models that assess various domains of cognition. It has been shown to enhance working memory, short-term recognition memory, memory consolidation, and sensory gating.[1][2] Efficacy is observed at doses that correspond to plasma concentrations approximating its in vitro binding affinity for the α 7 nAChR.[1]





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Caption: General workflow for in vivo cognitive testing. (Max Width: 760px)



Table 5: Efficacy of A-582941 in Animal Models of Cognition

| Cognitive Domain | Model | Species | Effective Dose (µmol/kg) | A-582941 Plasma Conc. (nM) | Reference |
|-------------------------|----------------------------------|---------|--------------------------------|----------------------------------|-----------|
| Working Memory | Delayed Match-to- Sample | Monkey | 0.003-0.100 | 21.0 (at 0.01 µmol/kg) | [1] |
| Short-term Memory | Social Recognition | Rat | 0.1–1.0 (acute) | 17.0 (at 0.10 μmol/kg) | [1] |
| Memory Consolidation | 24-hr Inhibitory Avoidance | Mouse | 0.01–1.00 | 9.3 (at 0.10 μmol/kg) | [1] |

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0–10.0 (acute) | 157.0 (at 3.0 μ mol/kg) | [1] |

Safety and Tolerability

Preclinical evaluation of A-582941 in a battery of assays assessing cardiovascular, gastrointestinal, and CNS function revealed a benign secondary pharmacodynamic and tolerability profile.[1][2][3] This favorable safety profile supports its potential for further development as a therapeutic agent.

Conclusion

A-582941 is a potent, selective, and CNS-penetrant partial agonist of the $\alpha 7$ nAChR. Its discovery and development have been guided by a systematic approach to improve upon earlier generations of nicotinic agonists. Through the activation of pro-cognitive signaling pathways like ERK/CREB, it demonstrates robust efficacy in a wide array of preclinical cognition models.[1] The comprehensive characterization of A-582941, from its molecular interactions to its in vivo effects, provides a strong preclinical validation for $\alpha 7$ nAChR agonism as a therapeutic mechanism for treating cognitive impairments associated with neurodegenerative and psychiatric disorders.[1][2]



Appendix: Experimental Protocols Radioligand Binding Assay

Competition binding assays were performed using membranes prepared from rat brain or human frontal cortex.[1][7] Membranes were incubated with a specific α 7 nAChR agonist radioligand, such as [³H]A-585539, in the presence of varying concentrations of A-582941. Non-specific binding was determined using a high concentration of a known α 7 agonist. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of A-582941 that inhibits 50% of specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[1]

In Vivo ERK1/2 and CREB Phosphorylation

The effects of A-582941 on signaling pathways in the brain were measured in mice.[1] Following intraperitoneal (i.p.) administration of A-582941 at various doses, animals were sacrificed after a set time (e.g., 15 minutes). Brains were removed, and specific regions like the cingulate cortex and hippocampus were dissected. The levels of phosphorylated ERK1/2 and CREB were measured using immunohistochemistry on brain sections. Dose-dependent increases in the phosphorylation of these proteins were quantified to assess the in vivo engagement of the target signaling pathways.[1]

Social Recognition Test in Rats

This test assesses short-term recognition memory. An adult rat is first exposed to an unfamiliar juvenile rat for a set period (e.g., 4 minutes). After a delay interval, the adult rat is re-exposed to the same juvenile. The time the adult rat spends investigating the juvenile during both exposures is recorded. A reduction in investigation time during the second exposure indicates recognition memory. A-582941 or vehicle was administered to the adult rats before the first exposure to the juvenile. Efficacy was measured by a dose-dependent reduction in the investigation time during the second session compared to the first.[1][9]

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